

# Solubility and Stability of Levallorphan Tartrate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Levallorphan (Tartrate)

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This technical guide provides a comprehensive overview of the solubility and stability of Levallorphan tartrate, a morphinan derivative known for its opioid antagonist properties. The information compiled herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental protocols.

## Physicochemical Properties of Levallorphan Tartrate

Levallorphan tartrate is the salt of levallorphan and tartaric acid. It is a white to practically white crystalline powder.<sup>[1]</sup>

## Solubility Profile

The solubility of Levallorphan tartrate has been reported in various laboratory solvents. While qualitative descriptions are available, quantitative data can vary across different sources. The following tables summarize the available solubility information.

Table 1: Qualitative Solubility of Levallorphan Tartrate

Solvent	Solubility Description	Citation
Water	Soluble	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Ethanol	Sparingly soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Chloroform	Insoluble	<a href="#">[1]</a>
Diethyl Ether	Practically insoluble	<a href="#">[1]</a>

Table 2: Quantitative Solubility of Levallorphan Tartrate

Solvent	Reported Solubility	Approximate mg/mL	Citation
Water	1 g in ~20 mL	~50 mg/mL	<a href="#">[1]</a>
5 mg/mL (clear solution)	5 mg/mL		
>20 mg/mL	>20 mg/mL		
10 mg/mL	10 mg/mL		
15 mg/mL (clear solution)	15 mg/mL		
Ethanol	1 g in ~60 mL	~16.7 mg/mL	<a href="#">[1]</a>
Dimethyl Sulfoxide (DMSO)	10 mg/mL (clear solution)	10 mg/mL	

Note: The variability in reported aqueous solubility may be due to differences in experimental conditions such as temperature, pH, and the polymorphic form of the Levallorphan tartrate used.

## Stability Profile

Detailed stability studies on Levallorphan tartrate are not extensively available in the public domain. However, it is known to be sensitive to light.[\[1\]](#) To comprehensively assess the stability of a drug substance like Levallorphan tartrate, forced degradation studies are essential. These

studies involve subjecting the compound to stress conditions to predict its degradation pathways and establish its intrinsic stability.

## Principles of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development as mandated by the International Council for Harmonisation (ICH) guidelines.<sup>[7][8][9]</sup> It is designed to identify potential degradation products, which can help in the development of stability-indicating analytical methods and provide insights into the drug's degradation pathways.<sup>[7][9]</sup> Typical stress conditions include:

- Hydrolysis: Exposure to acidic and basic conditions.
- Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
- Thermal Degradation: Exposure to high temperatures.
- Photodegradation: Exposure to light, typically UV and visible radiation.

## Hypothetical Degradation Pathway of Levallorphan Tartrate

In the absence of specific degradation studies for Levallorphan tartrate, a potential degradation pathway can be proposed based on the known degradation of structurally similar morphinan compounds, such as butorphanol.<sup>[10]</sup> The primary sites susceptible to degradation are the phenolic hydroxyl group, the tertiary amine, and the allylic group.

Potential degradation reactions include:

- Oxidation: The phenolic hydroxyl group can be oxidized. The tertiary amine can be oxidized to an N-oxide.
- N-dealkylation: The N-allyl group can be cleaved to form nor-levallorphan.
- Isomerization/Rearrangement: The morphinan skeleton may undergo rearrangements under certain stress conditions.

## Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of Levallorphan tartrate.

### Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

- **Preparation:** Add an excess amount of Levallorphan tartrate to a known volume of the selected solvent in a sealed, clear glass vial.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
- **Analysis:** Determine the concentration of Levallorphan tartrate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility in mg/mL or other appropriate units.

### Stability Assessment: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Levallorphan tartrate.

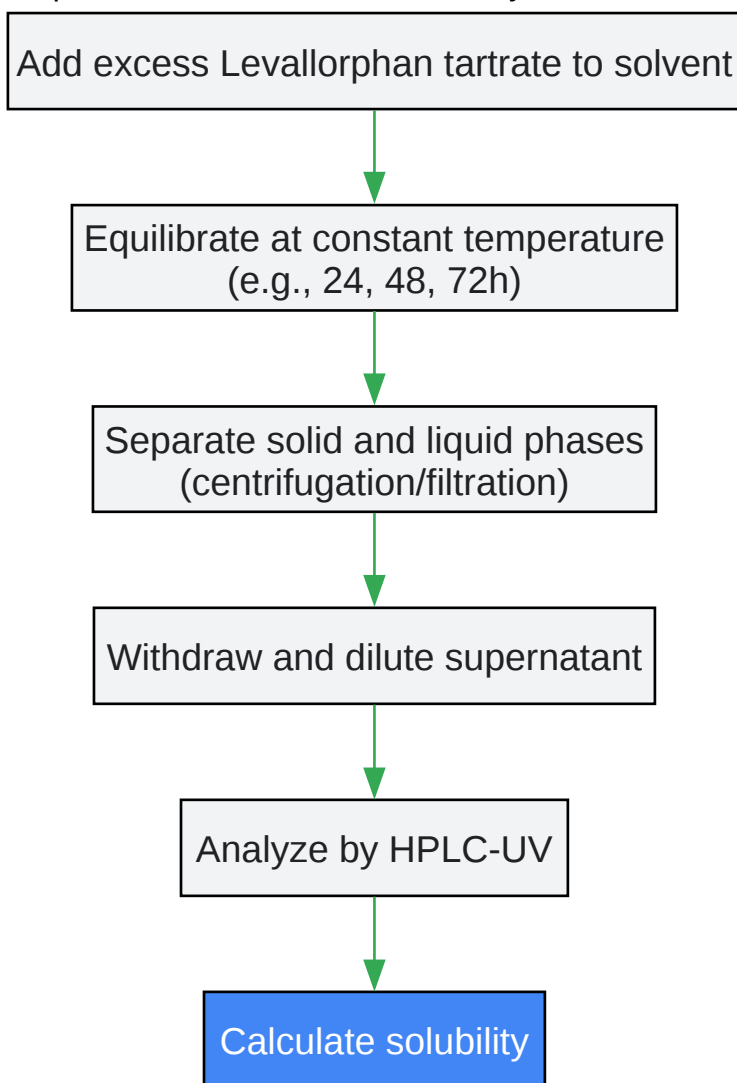
Methodology:

- Sample Preparation: Prepare solutions of Levallorphan tartrate in appropriate solvents (e.g., water, methanol, or a mixture).
- Stress Conditions:
  - Acid Hydrolysis: Add 0.1 M HCl to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.
  - Base Hydrolysis: Add 0.1 M NaOH to the drug solution and heat at a controlled temperature (e.g., 60 °C) for a specified duration.
  - Oxidation: Add 3% hydrogen peroxide to the drug solution and keep it at room temperature for a specified duration.
  - Thermal Degradation: Heat a solid sample or a solution of the drug at an elevated temperature (e.g., 80 °C).
  - Photostability: Expose a solution of the drug to UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light.
- Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.
- Analysis: Analyze all the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
- Data Evaluation:
  - Determine the percentage of degradation of Levallorphan tartrate under each stress condition.
  - Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
  - Establish the degradation pathway based on the identified products.

## Visualizations

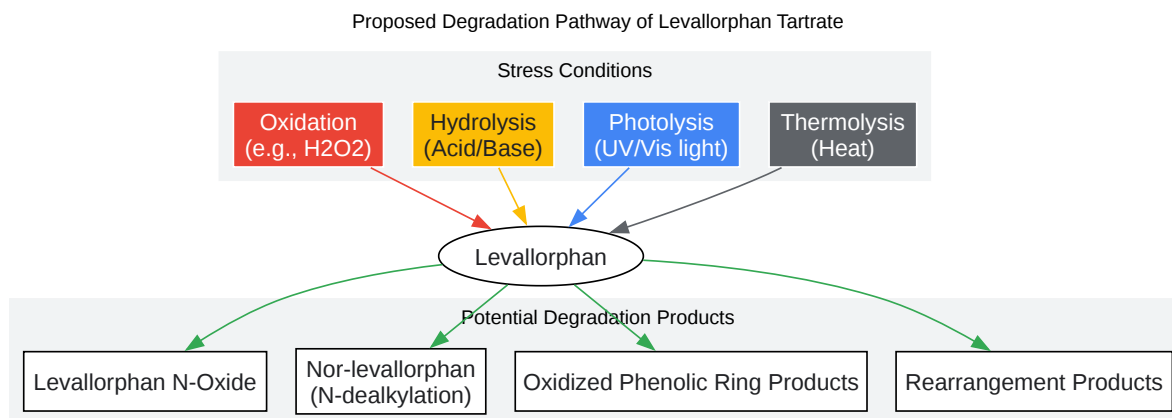
The following diagrams illustrate the experimental workflow for solubility determination and a proposed degradation pathway for Levallorphan tartrate.

### Experimental Workflow for Solubility Determination



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Caption: Workflow for the shake-flask solubility determination method.



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Caption: Hypothetical degradation pathways of Levallorphan tartrate under stress.

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